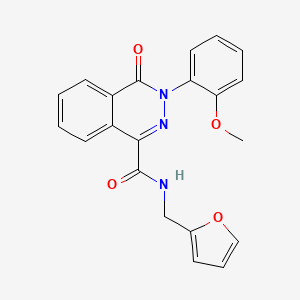
T-2 Triol 50 microg/mL in Acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T-2 Triol: is a trichothecene mycotoxin, a type of secondary metabolite produced by certain species of fungi. It is a degradation product of T-2 toxin, which is known for its toxic effects on humans and animals. T-2 Triol is often used as an analytical standard in various scientific studies due to its well-defined chemical properties. The compound is typically available in a solution of 50 micrograms per milliliter in acetonitrile, a solvent that ensures its stability and ease of use in laboratory settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of T-2 Triol involves multiple steps, starting from simpler organic compounds. The process generally includes:
Epoxidation: Introduction of an epoxide group to a precursor molecule.
Hydroxylation: Addition of hydroxyl groups to specific positions on the molecule.
Esterification: Formation of ester bonds to complete the structure.
These reactions are typically carried out under controlled conditions, using catalysts and specific reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of T-2 Triol is less common due to its toxic nature and the complexity of its synthesis. when produced, it involves large-scale organic synthesis techniques, often in specialized facilities equipped to handle hazardous materials. The process is closely monitored to ensure safety and compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
T-2 Triol undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of epoxide rings to diols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of T-2 Triol, such as T-2 tetraol and other hydroxylated compounds. These derivatives are often studied for their biological activity and toxicity.
Applications De Recherche Scientifique
Chemistry
In chemistry, T-2 Triol is used as a reference standard for the development and validation of analytical methods, particularly in high-performance liquid chromatography (HPLC) and gas chromatography (GC). It helps in the accurate quantification of trichothecenes in various samples .
Biology
In biological research, T-2 Triol is studied for its effects on cellular processes. It is known to inhibit protein synthesis and induce apoptosis in certain cell lines, making it a valuable tool for studying cellular mechanisms and toxicology.
Medicine
Although T-2 Triol itself is not used therapeutically, its study helps in understanding the toxic effects of trichothecenes, which can lead to the development of antidotes and treatments for mycotoxin poisoning.
Industry
In the food and beverage industry, T-2 Triol is used to monitor and control the levels of mycotoxins in products, ensuring food safety and compliance with regulatory standards.
Mécanisme D'action
T-2 Triol exerts its effects primarily by inhibiting protein synthesis. It binds to the ribosome, preventing the elongation of the polypeptide chain during translation. This inhibition leads to cellular stress and can trigger apoptosis through various signaling pathways. The compound also affects membrane integrity and mitochondrial function, contributing to its overall toxicity.
Comparaison Avec Des Composés Similaires
Similar Compounds
T-2 Toxin: The parent compound of T-2 Triol, known for its high toxicity.
HT-2 Toxin: Another trichothecene mycotoxin with similar biological effects.
Deoxynivalenol: A less toxic trichothecene, commonly found in contaminated grains.
Uniqueness
T-2 Triol is unique due to its specific hydroxylation pattern and epoxide ring, which contribute to its distinct biological activity. Compared to its parent compound, T-2 Toxin, T-2 Triol is less toxic but still retains significant biological effects, making it a valuable compound for research.
Propriétés
Formule moléculaire |
C20H30O7 |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
[(1S,2R,4S,7R,9R,10R,11S)-10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate |
InChI |
InChI=1S/C20H30O7/c1-10(2)5-14(22)26-12-7-19(8-21)13(6-11(12)3)27-17-15(23)16(24)18(19,4)20(17)9-25-20/h6,10,12-13,15-17,21,23-24H,5,7-9H2,1-4H3/t12-,13+,15+,16+,17+,18+,19+,20?/m0/s1 |
Clé InChI |
DDAUKBBLCGQHIP-VFVREVADSA-N |
SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)CO |
SMILES isomérique |
CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)C)([C@]3([C@@H]([C@H]([C@H](C34CO4)O2)O)O)C)CO |
SMILES canonique |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)CO |
Pictogrammes |
Acute Toxic; Irritant |
Synonymes |
3,4,15-trihydroxy-8-(3-methylbutyryloxy)-1,2,3-epoxytrichothec--9-ene scirpentriol T-2 triol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Benzotriazol-1-yl-acetyl)-(2,4,6-trimethyl-phenyl)-amino]-N-tert-butyl-2-thiophen-3-yl-acetamide](/img/structure/B1230653.png)
![3,4-dihydro-2H-quinolin-1-yl-[4-(phenylmethyl)-5-thieno[3,2-b]pyrrolyl]methanone](/img/structure/B1230654.png)


![5-[3,4-dihydro-1H-isoquinolin-2-yl(phenyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B1230661.png)
![N-[3-[4-(4-fluorophenyl)-1-piperazinyl]-1,4-dioxo-2-naphthalenyl]benzenesulfonamide](/img/structure/B1230662.png)
![10-[2-(morpholin-4-yl)ethyl]-12-phenyl-10,12-dihydro-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-imine](/img/structure/B1230663.png)
![1-[(4-chlorophenyl)-oxomethyl]-N-[4-(1-piperidinylsulfonyl)phenyl]-3-piperidinecarboxamide](/img/structure/B1230664.png)
![Methyl 7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1230665.png)

![6,9-Dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione](/img/structure/B1230671.png)


![[2-(3,4-Dimethylphenyl)-4-quinolinyl]-(1-piperidinyl)methanone](/img/structure/B1230678.png)
